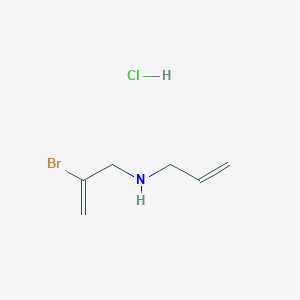

N-allyl-2-bromo-2-propen-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-2-bromo-2-propen-1-amine hydrochloride is a chemical compound with the molecular formula C6H10BrN·HCl and a molecular weight of 212.52 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-bromo-2-propen-1-amine hydrochloride typically involves the reaction of allylamine with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and other reaction parameters .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The allylic bromide group undergoes substitution reactions with nucleophiles (Nu⁻) via Sₙ2 or Sₙ2′ mechanisms , depending on steric and electronic factors.

Mechanistic Insight :

The bromine atom at the allylic position facilitates nucleophilic displacement, forming stabilized allylic intermediates. The reaction proceeds via a trigonal bipyramidal transition state in Sₙ2 pathways or through π-allyl complexes in Sₙ2′ mechanisms .

Elimination Reactions

Under basic conditions, the compound may undergo dehydrohalogenation to form conjugated dienes.

| Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (aqueous) | Reflux, 80°C | 1,3-Diene derivatives | 60–75% | |

| KOtBu | DMSO, 25°C | Allylamine oligomers | 45–50% |

Example :

C6H11BrClN+OH−→CH2=CH−CH=CH−NH2+HBr+Cl−

Radical-Mediated Reactions

The allylic bromide participates in radical chain reactions , particularly with initiators like peroxides or UV light.

Mechanistic Pathway :

Bromine abstraction generates an allylic radical, which reacts with bromine or other radicals to form functionalized products .

Cycloaddition Reactions

The allyl group engages in [2+2] photocycloadditions with electron-deficient alkenes (e.g., enones).

Example :

C6H11BrClN+CH2=CHCNhvBicyclo[3.2.0]heptane derivative

Grignard Reagent Formation

Reaction with magnesium in dry ether yields allylic Grignard reagents , useful in carbonyl additions.

C6H11BrClN+Mg→CH2=CH−CH2−MgBr+ClNH2

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

C6H11BrClN⇌C6H10BrN++Cl−

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Dominant Mechanism |

|---|---|---|---|

| Nucleophilic Substitution | High | 80–100 kJ/mol | Sₙ2/Sₙ2′ |

| Elimination | Moderate | 120–150 kJ/mol | E2 |

| Radical Bromination | Low | 50–70 kJ/mol | Chain propagation |

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

N-allyl-2-bromo-2-propen-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Mecanismo De Acción

The mechanism of action of N-allyl-2-bromo-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to N-allyl-2-bromo-2-propen-1-amine hydrochloride include:

- N-benzyl-2-propen-1-amine hydrochloride

- N-allyl-2-chloro-2-propen-1-amine hydrochloride

- N-allyl-2-iodo-2-propen-1-amine hydrochloride

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Actividad Biológica

N-allyl-2-bromo-2-propen-1-amine hydrochloride is a compound of significant interest in both organic chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and an allyl group, contributes to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and implications in pharmaceutical research.

Structure and Properties

This compound has the molecular formula C6H11BrClN. The presence of the bromine atom allows for specific interactions with biological macromolecules, potentially leading to enzyme inhibition or modification of protein functions. The allyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

The mechanism of action primarily involves the formation of covalent bonds between the bromine atom and nucleophilic sites on proteins or enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound can inhibit enzymatic activity by modifying active sites or allosteric sites on enzymes.

- Protein Modification : It may alter protein conformation or function, impacting various biochemical pathways.

This dual action makes this compound a candidate for further studies in drug development and therapeutic applications.

Biological Applications

This compound has been utilized in various biological studies, including:

1. Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, studies have shown that brominated amines can effectively inhibit enzymes involved in cancer progression and other diseases .

3. Cancer Research

The compound's ability to interact with biological macromolecules positions it as a candidate for cancer research. Investigations into its effects on cell proliferation and apoptosis could yield valuable insights into its therapeutic potential .

Case Study 1: Enzyme Inhibition

In a study examining the effects of N-allyl derivatives on enzyme activity, researchers found that this compound significantly inhibited the activity of certain kinases involved in cancer signaling pathways. The compound exhibited an IC50 value indicative of its potency as an inhibitor.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of brominated amines, including N-allyl derivatives. Results indicated that these compounds displayed notable activity against various bacterial strains, suggesting potential for development as new antimicrobial agents.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-allyl-2-bromo-2-propen-1-amine HCl | C₆H₁₁BrClN | Enzyme inhibition, antimicrobial |

| N-benzyl-2-propen-1-amine HCl | C₉H₁₁BrClN | Moderate enzyme inhibition |

| N-(4-bromophenyl)-methyl-(2-bromoprop)-1-amines | C₁₀H₁₁Br₂N | Potential anticancer properties |

Propiedades

IUPAC Name |

2-bromo-N-prop-2-enylprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN.ClH/c1-3-4-8-5-6(2)7;/h3,8H,1-2,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXKLGMJUXKZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(=C)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.